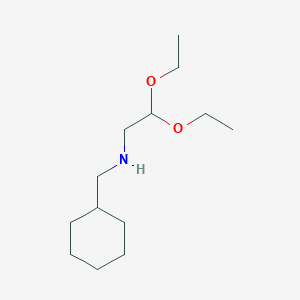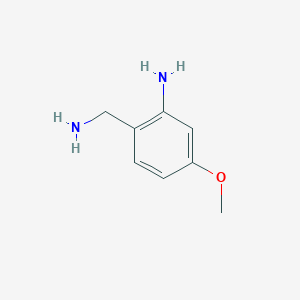![molecular formula C10H10BrNO B8745168 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine
Overview
Description
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyrano[3,2-b]pyridine core structure with a bromine atom at the 6th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-aminopyridine in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-2,2-dimethyl-2H-pyrano[3,2-b]pyridine, while oxidation with potassium permanganate can introduce a hydroxyl group at the 6th position.
Scientific Research Applications
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrano[3,2-b]pyridine core structure play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-pyrano[3,2-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2,2-dimethyl-2H-pyrano[3,2-b]pyridine: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2,2-Dimethyl-2H-pyrano[3,2-b]quinoline: Contains a quinoline ring instead of a pyridine ring, which may affect its electronic properties and reactivity.
Uniqueness
6-Bromo-2,2-dimethyl-2H-pyrano[3,2-b]pyridine is unique due to the presence of the bromine atom, which can be used as a handle for further functionalization
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-2,2-dimethylpyrano[3,2-b]pyridine |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)6-5-7-8(13-10)3-4-9(11)12-7/h3-6H,1-2H3 |
InChI Key |
CNKKSSRLUQVXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=N2)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
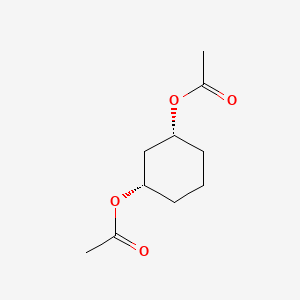
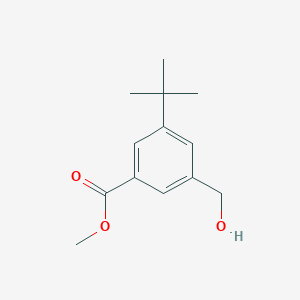
![3-Bromo-n-isopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8745106.png)
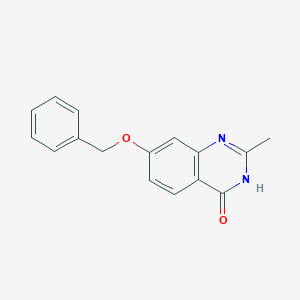
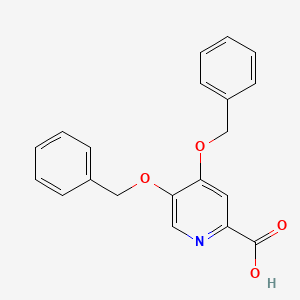
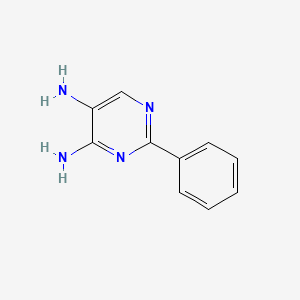
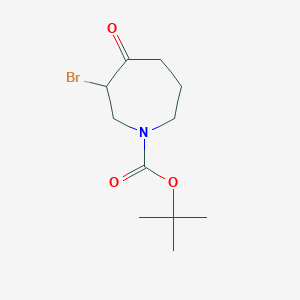
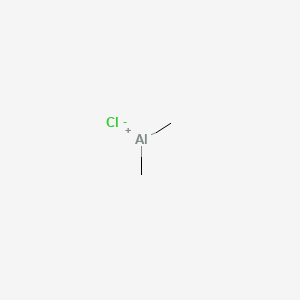
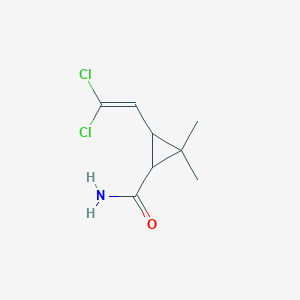
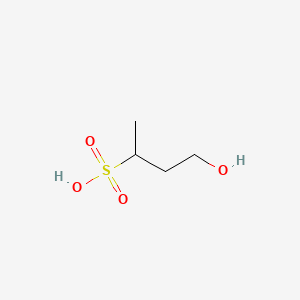
![Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate](/img/structure/B8745179.png)
